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molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Cat. No. B5613979
M. Wt: 334.4 g/mol
InChI Key: GPPRTSAWONLQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770663B2

Procedure details

First Route: 2-Furoic acid (1.85 gms, 16.5 mmole) was dissolved in anhydrous methylene chloride (30 mls), to which solution was added a suspension of 2-(4-amino-phenyl)-6-methyl benzothiazole (4.76 g., 16.5 mmole) and N-methyl morpholine (2.0 g., 16.5 mmole) in methylene chloride (30 mls, at room temperature). Then, 1-hydroxy-benzotriazole hydrate (2.67 g., 16.5 mmole) and 1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride (4.75 g., 16.5 mmole) were added at room temperature. More methylene chloride (20 ml.) was added with stirring at room temperature, and the reaction maintained overnight. The initial clear reaction solution changed to a turbid solution. More methylene chloride (10 ml.) was added to the product mixture, which was then extracted with 1N HCl to separate a solid. The solid was filtered and washed with water. The product solid was crystallized from large amount of MeOH to yield 2.19 gm. (33.1%). mp. 238-240° C. 1R and 13C NMR were consistent with the expected product. TLC showed one spot (5% MeOH—CH2Cl2 as developing solvent on silica gel plate).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.76 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride
Quantity
4.75 g
Type
reactant
Reaction Step Four
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[S:17][C:18]3[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:12][CH:11]=1.CN1CCOCC1.O.ON1C2C=CC=CC=2N=N1>C(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[S:17][C:18]3[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:14][CH:15]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.76 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
Name
Quantity
2 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.67 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride
Quantity
4.75 g
Type
reactant
Smiles
Step Five
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 1N HCl
CUSTOM
Type
CUSTOM
Details
to separate a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product solid was crystallized from large amount of MeOH
CUSTOM
Type
CUSTOM
Details
to yield 2.19 gm

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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